![molecular formula C17H20Cl2N4O B1402468 2-[3-(3-Aminomethyl-phenyl)-4-pyridin-4-yl-pyrazol-1-yl]-ethanol dihydrochloride CAS No. 1361116-96-2](/img/structure/B1402468.png)
2-[3-(3-Aminomethyl-phenyl)-4-pyridin-4-yl-pyrazol-1-yl]-ethanol dihydrochloride
Overview
Description
“[3-(Aminomethyl)phenyl]methanol hydrochloride” is a compound that is part of a collection of unique chemicals provided by Sigma-Aldrich . It’s important to note that Sigma-Aldrich does not collect analytical data for this product .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can provide valuable information about its stability, reactivity, and safety. For “[3-(Aminomethyl)phenyl]methanol hydrochloride”, it is a solid form with a molecular weight of 173.64 .
Scientific Research Applications
Synthesis and Characterization
Pyrazole derivatives are synthesized through various chemical reactions, involving key steps such as allylpalladium complex formation, Vilsmeier-Haack reactions, and microwave-assisted synthesis. For instance, allylpalladium complexes with pyridylpyrazole ligands have been synthesized and characterized, showcasing the influence of substituents on chemical properties and reactivity (Montoya et al., 2007). Similarly, novel pyrazolinone and pyrazole derivatives have been synthesized, highlighting the role of specific functional groups in determining the chemical behavior of these compounds (Aly et al., 2004).
Biological Activities
The biological activities of pyrazole derivatives are a focal point of research, with studies exploring their antibacterial, antifungal, and antimicrobial properties. Microwave-assisted synthesis of pyrazole derivatives has revealed their potential in combating microbial infections, underscoring the therapeutic applications of these compounds (Swarnkar et al., 2014). Research into the antimicrobial activity of heterocycles based on pyrazole further demonstrates the compound's efficacy against a range of microorganisms, suggesting its utility in developing new antimicrobial agents (El‐Emary et al., 2002).
Chemical Sensing and Detection
Pyridine-based derivatives, closely related to the compound , have been utilized in the development of chemosensors for detecting metal ions. This application is vital in environmental monitoring and analytical chemistry, where selective and sensitive detection of ions like mercury(II) is crucial (Pan et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2-[3-[3-(aminomethyl)phenyl]-4-pyridin-4-ylpyrazol-1-yl]ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O.2ClH/c18-11-13-2-1-3-15(10-13)17-16(12-21(20-17)8-9-22)14-4-6-19-7-5-14;;/h1-7,10,12,22H,8-9,11,18H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZGULXROVQCHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NN(C=C2C3=CC=NC=C3)CCO)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3-Aminomethyl-phenyl)-4-pyridin-4-yl-pyrazol-1-yl]-ethanol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



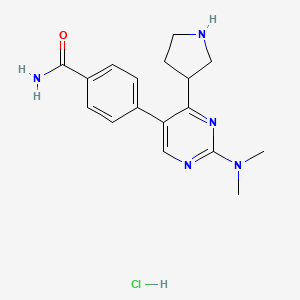
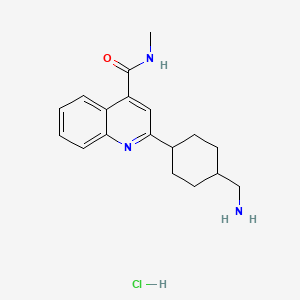
![7-Benzyl-2-piperidin-3-yl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride](/img/structure/B1402388.png)
![3-[(tert-Butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B1402390.png)
![1-Methyl-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazineoxalic acid salt](/img/structure/B1402392.png)
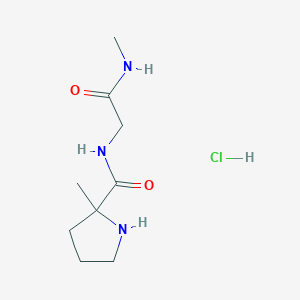

![1-(Octahydro-pyrrolo[3,4-b]azepin-7-yl)-ethanone](/img/structure/B1402395.png)

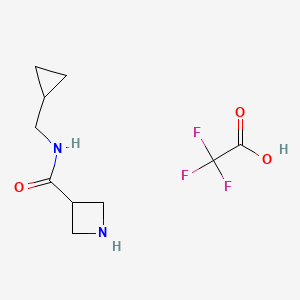
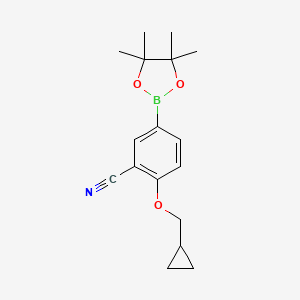
![1-Ethyl-3-[(2-phenylphenyl)methyl]piperazin-2-one](/img/structure/B1402403.png)
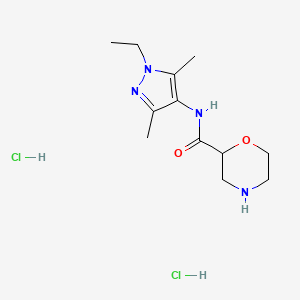
![4-{5-[2-(3,4-Difluoro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride](/img/structure/B1402407.png)